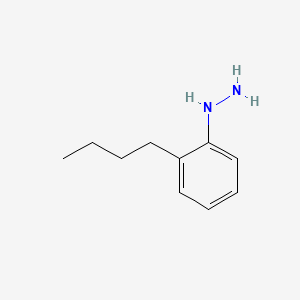

Hydrazine, (2-butylphenyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . They can be considered as derivatives of the inorganic hydrazine (H2N−NH2), in which one or more hydrogen atoms have been replaced by hydrocarbon groups .

Synthesis Analysis

Hydrazines can be produced by the reduction of N-nitrosodimethylamine . The reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid provides phenylhydrazine . Aromatic hydrazines are prepared by reducing aromatic diazonium salts . Another method involves the direct electrochemical oxidation of ammonia to generate hydrazine .Molecular Structure Analysis

The 3D structures of the hydrazine derivatives were optimized, and their energies were calculated using density functional theory . The geometries of hydrazine, acetylhydrazine, diacetylhydrazine, 1,4,5,6-tetrahydro-6-oxo-3-pyridazine carboxylic acid (THOPC), pyruvate hydrazone, ammonia and nitrogen have been optimized based on molecular mechanics, semi-empirical and DFT calculations .Chemical Reactions Analysis

Hydrazines are highly reactive and easily catch fire . They are strong reducing agents that remain in a liquid state at room temperature and are used in rocket propulsion systems due to their desirable characteristics: high energy density; stability; reliable ignition; high thrust–weight ratio; reactivity; efficiency; specific impulse; and storage stability at room temperature .Physical And Chemical Properties Analysis

Hydrazine is a colorless, fuming oily liquid which smells like ammonia . It has a flash point value of 99°F . It is toxic and corrosive to tissues .作用机制

安全和危害

未来方向

Given the importance of molecular structure in pharmacological activity and interaction with biological receptors, there is a necessity for further investigation into the reaction kinetics and mechanisms of hydrazine derivatives . This could lead to the development of significant commercial products for the electroanalytical detection of hydrazine .

属性

IUPAC Name |

(2-butylphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-6-9-7-4-5-8-10(9)12-11/h4-5,7-8,12H,2-3,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQFEJWVOGZWFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207671 |

Source

|

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine, (2-butylphenyl)- | |

CAS RN |

58928-63-5 |

Source

|

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058928635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)

![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)